

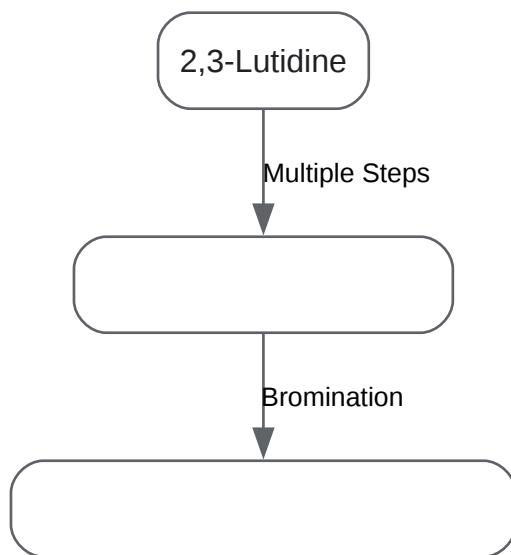
spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid and starting materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-hydroxypicolinic acid

Cat. No.: B566694


[Get Quote](#)

A Spectroscopic Comparison of 5-Bromo-6-hydroxypicolinic Acid and Its Precursors

This guide presents a detailed spectroscopic comparison of **5-Bromo-6-hydroxypicolinic acid** with its key starting material, 6-hydroxypicolinic acid, and a foundational precursor, 2,3-lutidine. The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference for compound identification and characterization.

Synthesis Overview

The primary synthesis route to **5-Bromo-6-hydroxypicolinic acid** involves the electrophilic bromination of 6-hydroxypicolinic acid. This precursor, in turn, can be synthesized from simpler pyridine derivatives, with 2,3-lutidine serving as a fundamental structural analogue for comparative purposes.

[Click to download full resolution via product page](#)

Caption: Synthetic relationship of the compared compounds.

Data Presentation

The following tables summarize the key spectroscopic data for **5-Bromo-6-hydroxypicolinic acid** and its starting materials. This allows for a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. The introduction of a bromine atom in **5-Bromo-6-hydroxypicolinic acid** is expected to cause a downfield shift in the resonance of adjacent protons compared to 6-hydroxypicolinic acid.

Compound Name	¹ H NMR (δ ppm, Solvent)	¹³ C NMR (δ ppm, Solvent)
5-Bromo-6-hydroxypicolinic Acid	Data not available. For the isomeric 5-Bromo-6-hydroxynicotinic acid: 8.16 (d, J=2.27 Hz, 1H), 8.04 (d, J=2.53 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H) in DMSO-d6. [1] [2]	Data not available.
6-Hydroxypicolinic Acid	(600 MHz, DMSO-d6): 7.56 (dd, J=8.9, 7.0 Hz, 1H), 6.97 (d, J=6.8 Hz, 1H), 6.65 (d, J=9.0 Hz, 1H). [3] [4]	(151 MHz, DMSO-d6): 163.28, 162.67, 140.51, 137.97, 123.88, 110.42. [3] [4]
2,3-Lutidine	Spectroscopic data available. [5]	Spectroscopic data available. [5]

Note: Direct experimental NMR data for **5-Bromo-6-hydroxypicolinic acid** was not publicly available. Data for its isomer, 5-Bromo-6-hydroxynicotinic acid, is provided for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups. The spectra of both the product and its carboxylic acid precursor are dominated by characteristic absorptions of the hydroxyl and carboxyl groups.

Compound Name	Key FTIR Peaks (cm ⁻¹)	Functional Group Assignment
5-Bromo-6-hydroxypicolinic Acid	Data not available. Expected peaks: ~3300-2500 (O-H, broad), ~1700 (C=O).	Carboxylic acid O-H stretch, Carbonyl stretch.
6-Hydroxypicolinic Acid	Spectra available. [6] [7] Expected peaks: ~3300-2500 (O-H, broad), ~1710 (C=O). [8]	Carboxylic acid O-H stretch, Carbonyl stretch.
2,3-Lutidine	Spectra available. [5] Characteristic peaks for C-H and C=N stretches.	Aromatic C-H stretch, Pyridine ring vibrations.

Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The presence of bromine in the final product is readily identified by a characteristic isotopic pattern (¹⁹Br/⁸¹Br in a ~1:1 ratio).

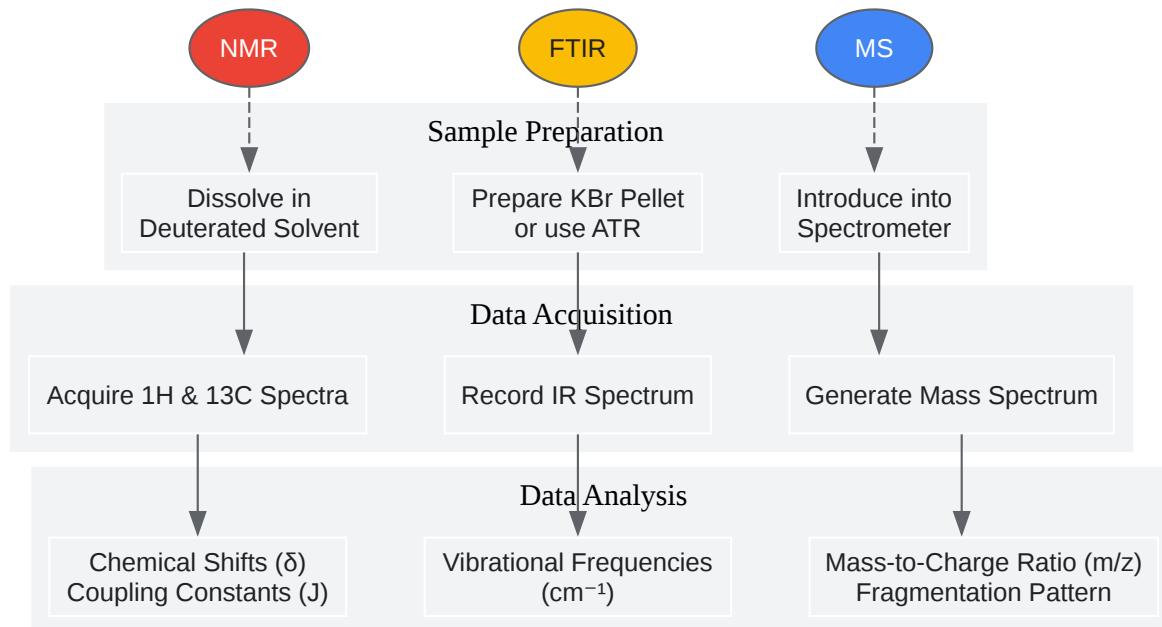
Compound Name	Molecular Weight (g/mol)	Key Mass Spec Fragments (m/z)
5-Bromo-6-hydroxypicolinic Acid	218.01 [9]	Expected molecular ion peaks at m/z 217 and 219.
6-Hydroxypicolinic Acid	139.11 [3] [6] [10]	Molecular ion at m/z 139. [6] Other fragments at m/z 93, 39. [6]
2,3-Lutidine	107.15 [11]	Molecular ion at m/z 107.

Experimental Protocols

Standard protocols were followed for the spectroscopic analysis of the compounds.

NMR Spectroscopy Protocol (Aromatic Carboxylic Acids)

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Analysis: The acidic proton of the carboxyl group typically appears as a broad singlet at δ 10-13 ppm.[12] The carboxyl carbon appears in the ^{13}C NMR spectrum between δ 165-185 ppm.[12]


FTIR Spectroscopy Protocol (Solid Samples)

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum, typically from 4000 to 400 cm^{-1} .
- Analysis: Identify characteristic broad O-H stretches for the carboxylic acid (3300-2500 cm^{-1}) and the sharp, strong C=O stretch (1760-1710 cm^{-1}).[12]

Mass Spectrometry Protocol (Organic Compounds)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

- Detection: Detect the ions to generate a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]
- 3. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]
- 4. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxypicolinic acid(19621-92-2) IR Spectrum [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. synchem.de [synchem.de]
- 10. Page loading... [wap.guidechem.com]
- 11. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid and starting materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566694#spectroscopic-comparison-of-5-bromo-6-hydroxypicolinic-acid-and-starting-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com